6-Chloroisoxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to an isoxazole ring. One common method is the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields a 3-arylamino derivative . Another approach involves the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloroisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including nucleophilic substitution, cyclization, and functional group transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in dimethylformamide is commonly used for nucleophilic substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of isoxazolo[5,4-b]pyridine, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloroisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in the treatment of certain cancers .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another isoxazole-pyridine fused compound with similar biological activities.
Isoxazolo[4,3-b]pyridine:
Uniqueness
6-Chloroisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group can enhance its electrophilic character, making it more reactive in certain chemical transformations .
Properties
Molecular Formula |
C6H3ClN2O |
---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
6-chloro-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H |
InChI Key |
FPSBAPFCUBYJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.